molecular formula C17H11Br2N3O4 B14200411 6-(2,6-dibromo-4-nitrophenoxy)-N-methylquinoline-2-carboxamide CAS No. 918946-04-0

6-(2,6-dibromo-4-nitrophenoxy)-N-methylquinoline-2-carboxamide

Cat. No.: B14200411
CAS No.: 918946-04-0
M. Wt: 481.1 g/mol
InChI Key: IGTHHNGXGSAONI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(2,6-dibromo-4-nitrophenoxy)-N-methylquinoline-2-carboxamide is a complex organic compound that features a quinoline core substituted with a dibromo-nitrophenoxy group and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,6-dibromo-4-nitrophenoxy)-N-methylquinoline-2-carboxamide typically involves multiple steps:

    Formation of 2,6-dibromo-4-nitrophenol: This intermediate can be synthesized by bromination of 4-nitrophenol using bromine in the presence of a suitable solvent.

    Coupling Reaction: The 2,6-dibromo-4-nitrophenol is then reacted with 6-hydroxyquinoline in the presence of a base to form 6-(2,6-dibromo-4-nitrophenoxy)quinoline.

    Amidation: The final step involves the reaction of 6-(2,6-dibromo-4-nitrophenoxy)quinoline with N-methylamine to form the desired carboxamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

6-(2,6-dibromo-4-nitrophenoxy)-N-methylquinoline-2-carboxamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines or thiols.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation: The quinoline ring can be oxidized under strong oxidative conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar solvents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted quinoline derivatives.

    Reduction: Formation of 6-(2,6-dibromo-4-aminophenoxy)-N-methylquinoline-2-carboxamide.

    Oxidation: Formation of quinoline N-oxide derivatives.

Scientific Research Applications

6-(2,6-dibromo-4-nitrophenoxy)-N-methylquinoline-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a scaffold for developing new drugs, particularly those targeting cancer or infectious diseases.

    Materials Science: Use in the development of organic semiconductors or as a component in light-emitting diodes (LEDs).

    Biological Studies: Investigation of its biological activity and potential as an enzyme inhibitor or receptor modulator.

Mechanism of Action

The mechanism of action of 6-(2,6-dibromo-4-nitrophenoxy)-N-methylquinoline-2-carboxamide depends on its specific application:

    Medicinal Chemistry: It may interact with specific enzymes or receptors, inhibiting their activity or modulating their function.

    Materials Science: Its electronic properties can be exploited in devices, where it may act as an electron donor or acceptor.

Comparison with Similar Compounds

Similar Compounds

    2,6-dibromo-4-nitrophenol: A precursor in the synthesis of the target compound.

    6-hydroxyquinoline: Another precursor used in the synthesis.

    N-methylquinoline-2-carboxamide: A structurally related compound without the dibromo-nitrophenoxy group.

Uniqueness

6-(2,6-dibromo-4-nitrophenoxy)-N-methylquinoline-2-carboxamide is unique due to the combination of its quinoline core with the dibromo-nitrophenoxy and carboxamide groups, which confer specific electronic and steric properties that can be exploited in various applications.

Properties

CAS No.

918946-04-0

Molecular Formula

C17H11Br2N3O4

Molecular Weight

481.1 g/mol

IUPAC Name

6-(2,6-dibromo-4-nitrophenoxy)-N-methylquinoline-2-carboxamide

InChI

InChI=1S/C17H11Br2N3O4/c1-20-17(23)15-4-2-9-6-11(3-5-14(9)21-15)26-16-12(18)7-10(22(24)25)8-13(16)19/h2-8H,1H3,(H,20,23)

InChI Key

IGTHHNGXGSAONI-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=NC2=C(C=C1)C=C(C=C2)OC3=C(C=C(C=C3Br)[N+](=O)[O-])Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.